![molecular formula C13H16N2 B14800432 Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-](/img/structure/B14800432.png)
Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- is a spirocyclic compound that features a unique structure combining an imidazole ring and a naphthalene moiety. Spirocyclic compounds are of significant interest in medicinal chemistry due to their three-dimensional structure, which can enhance biological activity and selectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- often involves the use of [1,5]-hydride shift reactions. For instance, the treatment of benzylideneimidazolones with titanium tetrachloride can lead to the formation of spirocyclic derivatives . The reaction typically proceeds under inert atmosphere and requires heating in solvents like dichloroethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids like titanium tetrachloride for cyclization reactions , and other reagents like scandium triflate for [1,5]-hydride shift reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with titanium tetrachloride can lead to the formation of spirocyclic thiochromane derivatives .
Applications De Recherche Scientifique
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antiepileptic properties.
Medicine: Investigated for its potential as a drug candidate due to its unique three-dimensional structure.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites on proteins and enzymes, potentially inhibiting or activating their function. The exact molecular pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[imidazole-4,3’-thiochroman]ones: These compounds also feature a spirocyclic structure and are synthesized using similar methods.
Spiro[imidazole-4,3’-quinolin]ones: These compounds are synthesized from benzylideneimidazolones and exhibit similar biological activities.
Uniqueness
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- is unique due to its combination of an imidazole ring and a naphthalene moiety, which provides a distinct three-dimensional structure that can enhance its biological activity and selectivity.
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
6'-methylspiro[1,4-dihydroimidazole-5,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C13H16N2/c1-10-2-3-11-4-5-13(7-12(11)6-10)8-14-9-15-13/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,15) |
Clé InChI |
NRGOCGDSGZTYDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC3(C2)CN=CN3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}-N-cyclohexylbenzamide](/img/structure/B14800349.png)
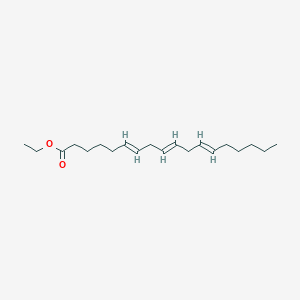
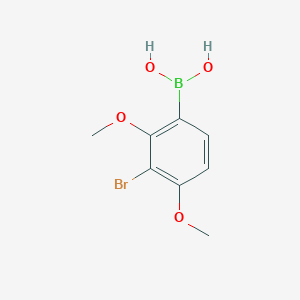
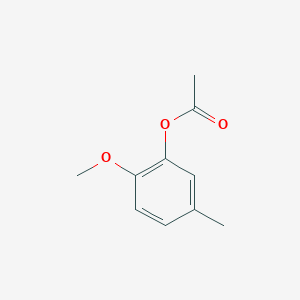
![4-{[(E)-(3-methylphenyl)methylidene]amino}benzamide](/img/structure/B14800372.png)
![tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14800373.png)
![N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine](/img/structure/B14800379.png)
![6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14800399.png)
![N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14800411.png)
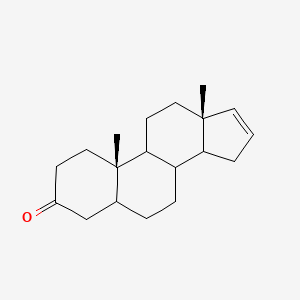
![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
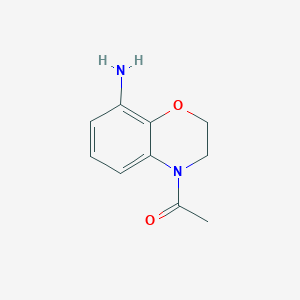
![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)

